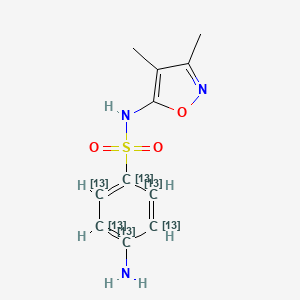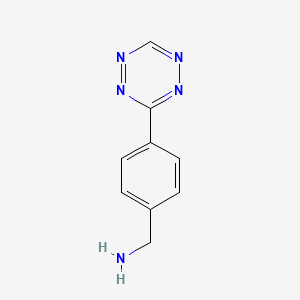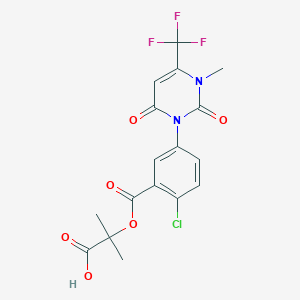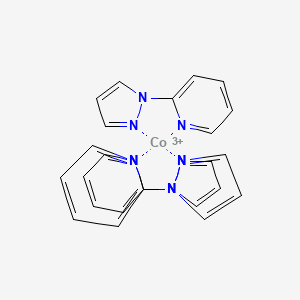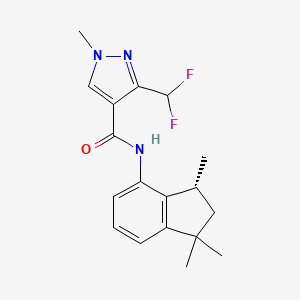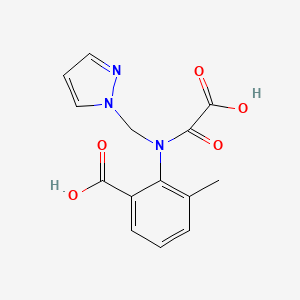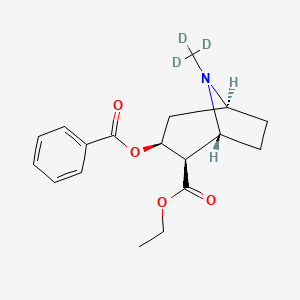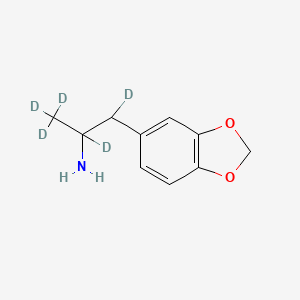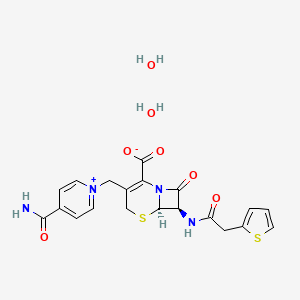![molecular formula C21H28O4 B6594795 (+/-)-11-Nor-9-Tetrahydrocannabinol-[d3] CAS No. 136844-96-7](/img/structure/B6594795.png)
(+/-)-11-Nor-9-Tetrahydrocannabinol-[d3]
Übersicht
Beschreibung
(+/-)-11-Nor-9-Tetrahydrocannabinol-[d3] is a synthetic derivative of tetrahydrocannabinol, which is the primary psychoactive component of cannabis. This compound is labeled with deuterium, a stable isotope of hydrogen, which is often used in scientific research to trace the metabolic pathways and interactions of the compound within biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-11-Nor-9-Tetrahydrocannabinol-[d3] typically involves the incorporation of deuterium into the tetrahydrocannabinol molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium into the compound. For example, deuterated lithium aluminum hydride can be used in reduction reactions to produce deuterated tetrahydrocannabinol.
Industrial Production Methods
Industrial production of (+/-)-11-Nor-9-Tetrahydrocannabinol-[d3] involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-11-Nor-9-Tetrahydrocannabinol-[d3] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, such as quinones and hydroxy derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydrocannabinol-[d3] alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties and biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxy derivatives, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Wissenschaftliche Forschungsanwendungen
(+/-)-11-Nor-9-Tetrahydrocannabinol-[d3] has numerous applications in scientific research, including:
Chemistry: It is used to study the chemical properties and reactivity of tetrahydrocannabinol derivatives.
Biology: The compound is used in metabolic studies to trace the pathways and interactions of tetrahydrocannabinol in biological systems.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of tetrahydrocannabinol, which can aid in the development of therapeutic agents.
Industry: It is used in the development of analytical methods for detecting and quantifying tetrahydrocannabinol and its metabolites in various matrices.
Wirkmechanismus
The mechanism of action of (+/-)-11-Nor-9-Tetrahydrocannabinol-[d3] involves its interaction with the endocannabinoid system in the body. The compound binds to cannabinoid receptors, primarily CB1 and CB2 receptors, which are involved in regulating various physiological processes such as pain, mood, appetite, and memory. The binding of the compound to these receptors activates signaling pathways that lead to its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
(+/-)-11-Nor-9-Tetrahydrocannabinol-[d3] is unique due to the presence of deuterium, which distinguishes it from other tetrahydrocannabinol derivatives. Similar compounds include:
Tetrahydrocannabinol (THC): The primary psychoactive component of cannabis.
11-Hydroxy-THC: A metabolite of THC with similar psychoactive properties.
11-Nor-9-Carboxy-THC: Another metabolite of THC, often used as a biomarker for cannabis use.
The deuterium labeling in (+/-)-11-Nor-9-Tetrahydrocannabinol-[d3] provides a unique advantage in research, as it allows for precise tracking and analysis of the compound’s metabolic fate and interactions within biological systems.
Eigenschaften
IUPAC Name |
1-hydroxy-6,6-dimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVRGSHRZRJTLZ-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136844-96-7 | |
| Record name | 136844-96-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2E)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11S,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B6594737.png)
